1-Benzyl-3-ethylpiperazine
Description
1-Benzyl-3-ethylpiperazine (CAS: 313657-25-9) is a substituted piperazine derivative with a molecular weight of 204.32 g/mol and the molecular formula C₁₃H₂₀N₂ . The compound features a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with an ethyl group.
Synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. For example, benzyl halides or benzyl alcohols are reacted with ethyl-substituted piperazine precursors under reflux conditions in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) . Modifications in reaction time, temperature, and catalysts can influence yield and purity.
Properties
IUPAC Name |
1-benzyl-3-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKPBTULPZITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621883 | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-25-9 | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride and ethyl iodide under basic conditions . The reaction typically proceeds as follows:
- Dissolve piperazine in an appropriate solvent such as ethanol.
- Add benzyl chloride and ethyl iodide to the solution.
- Heat the mixture to reflux for several hours.
- After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-3-ethylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-3-ethylpiperazine belongs to the broader class of substituted piperazines. Below is a detailed comparison with key analogues based on substituent groups, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-Benzyl-3-ethylpiperazine (BEP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by a piperazine ring with a benzyl group at the first position and an ethyl group at the third position. Its chemical formula is CHN, with a molecular weight of approximately 206.3 g/mol. The unique arrangement of substituents in this compound contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is hypothesized to act as a ligand, modulating the activity of these targets, which can lead to diverse physiological effects such as:
- Inhibition of Enzyme Activity: BEP may inhibit enzymes like monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism, affecting levels of serotonin and dopamine in the brain.
- Receptor Binding: The compound may bind to specific receptors involved in pain modulation, such as sigma receptors (σ receptors), which are implicated in nociceptive signaling pathways .
Biological Activities
Research has indicated several biological activities associated with this compound:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzylpiperazine | Benzyl group at position one | Lacks ethyl substitution at position three |
| 1-(4-Fluorobenzyl)-3-methylpiperazine | Fluorine substitution on benzene ring | Potentially enhanced receptor selectivity |
| 3-Ethylpiperazine | Ethyl group at position three | Lacks benzyl group, resulting in different reactivity |
| 1-Benzyl-4-methylpiperazine | Substitution at the 4-position | Different chemical behavior due to structural changes |
Case Studies and Research Findings
-
Sigma Receptor Affinity Studies:
A study focused on the design and synthesis of benzylpiperazine derivatives showed that certain compounds exhibited high affinity for σ receptors. These findings suggest that modifications to the piperazine structure could enhance receptor selectivity and potency against pain-related pathways . -
Antiviral Screening:
In another study evaluating piperazine derivatives against HIV-1, some compounds demonstrated moderate antiviral activity. This indicates that further research into BEP's potential antiviral properties could be worthwhile . -
Antimicrobial Evaluation:
Ongoing investigations are exploring BEP's antimicrobial effects against various pathogens. Although specific data on BEP is still emerging, related compounds have shown promising results in inhibiting bacterial growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
